molecular formula C22H23FN2O3S B2461988 3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 895652-88-7

3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2461988
CAS No.: 895652-88-7
M. Wt: 414.5
InChI Key: HILPOEUPCFYVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A benzenesulfonyl group at position 3, which may enhance target binding via sulfonyl interactions.
  • Fluorine at position 6, a common substituent in bioactive molecules to improve metabolic stability and lipophilicity.
  • A 3-methylpiperidinyl moiety at position 7, contributing to solubility and steric effects.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-15-7-6-10-25(13-15)20-12-19-17(11-18(20)23)22(26)21(14-24(19)2)29(27,28)16-8-4-3-5-9-16/h3-5,8-9,11-12,14-15H,6-7,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILPOEUPCFYVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a member of the quinolinone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}F1_{1}N2_{2}O2_{2}S
  • Molecular Weight : 364.45 g/mol

This compound features a fluorine atom, a benzenesulfonyl group, and a piperidine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or modulator of various enzymes and receptors involved in critical biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that quinolinone derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit the growth of cancer cell lines. In vitro assays revealed that it effectively induces apoptosis in various cancer cells through mechanisms such as:

  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells.
  • Induction of Apoptosis : Increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins were observed.

Antiviral Activity

Research has indicated that derivatives similar to this compound possess antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies demonstrated high inhibition rates at concentrations around 10 µM, suggesting potential as an antiviral agent.

Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, the compound was tested for cytotoxicity using MTT assays. The results indicated:

Cell LineIC50 (µM)
HeLa (Cervical)5.2
MCF-7 (Breast)4.8
A549 (Lung)6.0

These findings suggest that the compound exhibits potent anticancer activity across different types of cancer cells.

Study 2: Antiviral Potential

A separate investigation focused on the antiviral effects against HBV. The study utilized a viral replication model to assess the efficacy of the compound:

Concentration (µM)Viral Load Reduction (%)
130
1070
5090

At higher concentrations, the compound significantly reduced viral replication, indicating its potential as an antiviral therapeutic agent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzenesulfonyl and fluorinated quinoline moieties participate in nucleophilic substitutions under controlled conditions:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Sulfonamide Hydrolysis Aqueous NaOH (2M), reflux, 6hCleavage of sulfonyl group to form sulfonic acid derivative
Fluorine Displacement KOH in DMSO, 120°C, 24hReplacement of C6-fluoro with hydroxyl group
  • The sulfonyl group undergoes hydrolysis to yield sulfonic acid intermediates, critical for further derivatization.

  • Fluorine at C6 is selectively displaced by strong nucleophiles (e.g., OH⁻), enabling functionalization at this position.

Oxidation and Reduction Reactions

The dihydroquinolin-4-one core and methyl groups are susceptible to redox transformations:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Ketone Reduction NaBH4 in MeOH, 0°C → RT, 2hConversion to 1,4-diol derivative
Aromatic Ring Oxidation KMnO4 in H2O/acetone, 50°C, 12hFormation of quinoline-5,8-dione
  • Reduction of the 4-keto group proceeds quantitatively with NaBH4 to yield a diol, enhancing solubility.

  • Oxidative cleavage of the aromatic ring under strong conditions generates dione derivatives, useful for further cyclization.

Coupling and Cyclization Reactions

The piperidine and sulfonyl groups enable cross-coupling and annulation:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Buchwald–Hartwig Amination Pd(OAc)2, Xantphos, Cs2CO3, toluene, 100°CIntroduction of aryl/alkyl amines at C7
Photocyclization UV light (254 nm), THF, 24hFormation of fused tricyclic derivatives
  • Palladium-catalyzed coupling modifies the piperidine substituent, expanding structural diversity .

  • UV-induced cyclization generates polycyclic systems, leveraging the dihydroquinoline scaffold .

Sulfonyl Group Reactivity

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Sulfonamide Alkylation CH3I, K2CO3, DMF, 60°C, 8hN-methylation of sulfonamide
Sulfonate Ester Formation SOCl2, pyridine, RT, 2h → ROHConversion to sulfonate esters
  • Alkylation of the sulfonamide nitrogen enhances lipophilicity, impacting pharmacokinetics.

  • Sulfonate esters serve as intermediates for further nucleophilic attacks.

Piperidine Ring Modifications

The 3-methylpiperidin-1-yl group undergoes ring-opening and functionalization:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
N-Demethylation BBr3, CH2Cl2, -78°C → RT, 6hRemoval of methyl group from piperidine
Ring Expansion AcCl, AlCl3, 80°C, 12hFormation of seven-membered azepane ring
  • Demethylation under Lewis acidic conditions allows for re-functionalization of the piperidine nitrogen.

  • Friedel–Crafts-type reactions facilitate ring expansion, altering conformational flexibility .

Key Mechanistic Insights

  • Electronic Effects : The electron-withdrawing benzenesulfonyl group activates the quinoline ring for nucleophilic attacks at C6 and C7 .

  • Steric Hindrance : The 3-methylpiperidine substituent directs regioselectivity in coupling reactions by shielding the adjacent C8 position .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in substitutions by stabilizing transition states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Variations

Key analogues are identified in the evidence, with variations impacting pharmacodynamics and pharmacokinetics:

Compound Name Position 3 Substituent Position 7 Substituent Position 1 Substituent Key Differences vs. Target Compound
Target Compound Benzenesulfonyl 3-Methylpiperidinyl Methyl Reference
3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-1,4-dihydroquinolin-4-one 3-Chlorobenzenesulfonyl Diethylamino 4-Methylbenzyl - Chlorine increases lipophilicity; diethylamino may reduce basicity vs. piperidinyl.
6-Fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Carboxylic acid 4-Methylpiperazinyl Hydrogen - Carboxylic acid enhances polarity; piperazinyl introduces a second nitrogen.
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivative Benzyl ester with complex chain Chlorine (position 7) Cyclopropyl - Cyclopropyl improves DNA gyrase binding; chlorine alters electronic effects.
7-[(3E)-3-(2-Amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-... Carboxylic acid Amino-fluoroethylidene piperidinyl Cyclopropyl + Methoxy (position 8) - Methoxy enhances solubility; cyclopropyl stabilizes conformation.

Structural and Functional Implications

Position 3 Modifications
  • Benzenesulfonyl vs.
  • Carboxylic Acid Derivatives () : These groups enhance water solubility but may limit blood-brain barrier penetration compared to sulfonyl groups.
Position 7 Modifications
  • 3-Methylpiperidinyl vs. 4-Methylpiperazinyl () : Piperazinyl’s additional nitrogen increases basicity, possibly improving membrane permeability.
  • Diethylamino (): Less steric hindrance than piperidinyl, which might favor binding in flexible enzyme pockets.
Position 1 and Miscellaneous Modifications
  • Methyl vs. Cyclopropyl (): Cyclopropyl groups in quinolones are associated with enhanced DNA gyrase inhibition, as seen in fluoroquinolones like ciprofloxacin.

Q & A

Q. What are the optimized synthetic routes for 3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one?

A multi-step synthesis is typically employed, involving sequential functionalization of the quinolin-4-one core. Key steps include:

  • Suzuki-Miyaura coupling for introducing aromatic groups (e.g., benzenesulfonyl).
  • Nucleophilic substitution to install the 3-methylpiperidin-1-yl moiety.
  • Fluorination via halogen-exchange reactions (e.g., using KF in DMF).
    Purification is achieved through column chromatography, and final characterization relies on 1H/13C NMR, FT-IR, and HRMS to confirm molecular integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural conformation?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., benzenesulfonyl vs. methylpiperidinyl groups) .
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing using SHELX programs for refinement .
  • HRMS : Validates molecular formula and detects isotopic patterns.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?

Methodological approach :

  • Synthesize analogs with systematic substitutions (e.g., altering the benzenesulfonyl group or piperidinyl moiety).
  • Compare structure-activity relationships (SAR) using assays targeting specific receptors/enzymes.
  • Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities, correlating computational results with experimental IC50 values .

Q. What crystallographic strategies are recommended for resolving conformational flexibility in this compound?

  • Use high-resolution X-ray diffraction (≤1.0 Å) to capture dynamic groups (e.g., the 3-methylpiperidinyl ring).
  • Apply SHELXL refinement with anisotropic displacement parameters to model disorder or torsional flexibility .
  • Validate thermal motion with Hirshfeld surface analysis to distinguish static vs. dynamic disorder.

Q. How to design experiments assessing environmental persistence or biodegradation pathways?

  • Experimental design :
    • Conduct aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) to measure half-life in soil/water matrices.
    • Use LC-MS/MS to track degradation metabolites and quantify residual parent compound .
    • Apply QSAR models to predict bioaccumulation potential based on logP and polar surface area.

Q. How to resolve contradictions in solubility or stability data across studies?

  • Orthogonal validation :
    • Compare HPLC-UV vs. NMR quantification for solubility measurements.
    • Conduct accelerated stability studies (40°C/75% RH) with controlled pH buffers to isolate degradation pathways.
    • Use multivariate analysis (e.g., PCA) to identify experimental variables (e.g., solvent polarity, temperature) causing discrepancies .

Q. What analytical methods are suitable for studying metabolic pathways in vitro?

  • Liver microsomal assays : Incubate the compound with NADPH-fortified microsomes, followed by UHPLC-QTOF-MS to identify phase I/II metabolites.
  • CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to assess competitive/non-competitive inhibition.
  • Radiolabeled tracing : Synthesize a 14C-labeled analog to quantify metabolite distribution in ex vivo models .

Q. What computational tools are effective for predicting ecological or human health risks?

  • Environmental fate modeling :
    • Use EPI Suite to estimate biodegradation half-life and soil adsorption coefficients (Koc).
    • Apply ECOSAR to predict aquatic toxicity (LC50/EC50) based on structural fragments.
    • Validate predictions with multi-compartment microcosm studies (water-sediment systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.